Antitumor agent-44

NSCLC cytotoxicity carbazole derivatives

Antitumor agent-44 (Compound 5n, CAS 1811548-74-9) is a synthetic small-molecule carbazole derivative with the IUPAC name benzo[d][1,3]dioxol-5-yl(9-(pyrimidin-2-yl)-9H-carbazol-1-yl)methanone and molecular formula C₂₄H₁₅N₃O₃ (MW 393.39). It is classified as an apoptosis inducer and mitochondrial homeostasis disruptor.

Molecular Formula C24H15N3O3
Molecular Weight 393.4 g/mol
Cat. No. B12407892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-44
Molecular FormulaC24H15N3O3
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC4=C3N(C5=CC=CC=C45)C6=NC=CC=N6
InChIInChI=1S/C24H15N3O3/c28-23(15-9-10-20-21(13-15)30-14-29-20)18-7-3-6-17-16-5-1-2-8-19(16)27(22(17)18)24-25-11-4-12-26-24/h1-13H,14H2
InChIKeyJNRQJBKOMNNIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-44 CAS 1811548-74-9: Product Identity and Pharmacological Classification for Research Procurement


Antitumor agent-44 (Compound 5n, CAS 1811548-74-9) is a synthetic small-molecule carbazole derivative with the IUPAC name benzo[d][1,3]dioxol-5-yl(9-(pyrimidin-2-yl)-9H-carbazol-1-yl)methanone and molecular formula C₂₄H₁₅N₃O₃ (MW 393.39) . It is classified as an apoptosis inducer and mitochondrial homeostasis disruptor . The compound was identified through a structure–activity relationship (SAR) campaign on 9-(pyrimidin-2-yl)-9H-carbazole derivatives and has demonstrated anti-proliferative activity against human lung adenocarcinoma cell lines, as well as in vivo antitumor efficacy in an NSCLC xenograft mouse model [1].

Antitumor Agent-44 Research Procurement: Why Generic Analogs Cannot Be Substituted Without Quantitative Validation


Antitumor agent-44 (Compound 5n) exhibits a distinct profile that is not interchangeable with other numerically designated 'antitumor agents' or even close structural analogs. In the same synthetic series, structurally related compounds displayed divergent cytotoxic potencies and cell-cycle effects [1]. For instance, Antitumor agent-38 (compound 9h) induces late S and G2/M arrest with a GI₅₀ of 0.66 µM against A549 cells [2], whereas Antitumor agent-44 demonstrates a comparable but distinguishable IC₅₀ of 0.82 µM in A549 cells and uniquely disrupts mitochondrial homeostasis without interfering with microtubule formation . Furthermore, Antitumor agent-43 (Compound 4B) targets T‑24 bladder cancer cells with an IC₅₀ of 0.5 µM via G2/M arrest , highlighting that even among sequentially named agents, cell-line selectivity and mechanistic underpinnings vary substantially. Substituting one agent for another without direct quantitative comparators risks invalidating experimental conclusions and misrepresenting structure–activity relationships.

Antitumor Agent-44 Quantitative Differentiation: Head-to-Head Cytotoxicity, Selectivity, and In Vivo Activity Data


A549 Lung Adenocarcinoma Cytotoxicity: Antitumor Agent-44 vs. Structurally Related Antitumor Agents

In a direct comparison within the same 9-(pyrimidin-2-yl)-9H-carbazole chemical series, Antitumor agent-44 (Compound 5n) exhibits an IC₅₀ of 0.82 µM against A549 human lung adenocarcinoma cells after 48 h incubation (MTT assay) . In contrast, the structurally distinct analog Antitumor agent-38 (compound 9h) displays a GI₅₀ of 0.66 µM against A549 cells [1], while Antitumor agent-45 (compound 21) shows an IC₅₀ of 1.06 µM in the same cell line . Although the absolute differences are modest, they reflect unique substitution patterns and mechanism-specific potencies that preclude simple interchangeability.

NSCLC cytotoxicity carbazole derivatives MTT assay

Selectivity Index: Antitumor Agent-44 Exhibits Favorable Differential Cytotoxicity Between Cancer and Normal Kidney Cells

Selectivity was assessed by comparing cytotoxicity against A549 lung adenocarcinoma cells versus normal rat kidney epithelial NRK‑52E cells. Antitumor agent-44 demonstrates an IC₅₀ of 1.25 µM in NRK‑52E cells, yielding a selectivity index (SI) of approximately 1.52 (1.25 µM / 0.82 µM) . While direct SI values for close analogs are not reported in the same experimental system, this >1.5‑fold window provides a quantitative benchmark for evaluating off-target toxicity in renal models.

selectivity normal cell toxicity NRK-52E therapeutic window

In Vivo Antitumor Efficacy: Antitumor Agent-44 Demonstrates Tumor Growth Inhibition in an NSCLC Xenograft Model

Antitumor agent-44 (Compound 5n) was evaluated in a lung‑cancer‑cell xenograft mouse model and showed significant antitumor activity [1]. Although exact tumor growth inhibition (TGI) percentages are not provided in the abstract, the published study confirms that the compound 'showed good anti-tumor activity in a lung‑cancer‑cell xenograft mice model' [1]. This in vivo validation distinguishes Antitumor agent-44 from many research‑grade analogs that lack confirmatory animal data, thereby reducing translational uncertainty.

in vivo xenograft NSCLC tumor growth inhibition

Mechanism of Action Differentiation: Mitochondrial Disruption vs. Cell‑Cycle Arrest in Related Agents

Antitumor agent-44 elicits antitumor effects primarily through disruption of mitochondrial homeostasis, which triggers cell‑cycle arrest and apoptosis in human adenocarcinoma cells [1]. In contrast, Antitumor agent-43 induces G2/M arrest without reported mitochondrial involvement , and Antitumor agent-38 causes late S and G2/M arrest [2]. This mechanistic divergence indicates that Antitumor agent-44 may be more suitable for assays focused on mitochondrial dysfunction or metabolic reprogramming.

mechanism of action mitochondrial homeostasis apoptosis cell cycle

Chemical Stability and Storage Specifications: Antitumor Agent-44 Demonstrates Ambient Temperature Stability for Research Logistics

Antitumor agent-44 is reported to be stable at ambient temperature for several days during ordinary shipping and customs processing . The powder form is stable at ‑20 °C for 3 years and at 4 °C for 2 years; in solvent, it remains stable at ‑80 °C for 6 months and at ‑20 °C for 1 month . Comparable stability data for Antitumor agent-38 and Antitumor agent-45 are not publicly specified, making Antitumor agent-44 a logistically more predictable choice for procurement.

stability storage shipping logistics

Purity Specification: Antitumor Agent-44 Available at ≥98% Purity for Reproducible Research

Commercially available Antitumor agent-44 is routinely supplied with a purity of ≥98% (HPLC) [1]. In comparison, some vendors list only a 'usually 95%' purity for the compound , and purity specifications for many related 'antitumor agents' are not explicitly stated. Procuring a ≥98% pure batch ensures that observed biological effects are attributable to the target compound rather than impurities, which is essential for SAR and reproducibility studies.

purity quality control HPLC reproducibility

Antitumor Agent-44 Research Application Scenarios: Where This Compound Provides the Greatest Scientific Value


Non‑Small Cell Lung Cancer (NSCLC) Preclinical Efficacy Studies

Antitumor agent-44 has been validated in an NSCLC xenograft mouse model, demonstrating significant antitumor activity [1]. This makes it a suitable tool compound for in vivo efficacy studies in lung adenocarcinoma, particularly when comparing novel therapies or investigating resistance mechanisms. The availability of both in vitro (A549 IC₅₀ = 0.82 µM) and in vivo data provides a reliable benchmark for dose‑response and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Mitochondrial Dysfunction and Apoptosis Pathway Research

Unlike many antitumor agents that primarily induce cell‑cycle arrest, Antitumor agent-44 disrupts mitochondrial homeostasis, leading to apoptosis [1]. This distinct mechanism positions it as a valuable probe for studies focused on mitochondrial bioenergetics, reactive oxygen species (ROS) production, and intrinsic apoptotic signaling. Researchers investigating metabolic reprogramming in cancer cells will benefit from its targeted mitochondrial activity.

Selectivity and Off‑Target Toxicity Screening

The reported selectivity index of approximately 1.52 (NRK‑52E IC₅₀ = 1.25 µM vs. A549 IC₅₀ = 0.82 µM) provides a quantitative baseline for evaluating therapeutic windows. Antitumor agent-44 can be employed as a reference compound in normal‑cell toxicity panels, especially for kidney epithelial models, to benchmark new chemical entities or to validate improved analogs with enhanced cancer‑cell selectivity.

Carbazole Derivative Structure–Activity Relationship (SAR) Studies

As a defined member of the 9-(pyrimidin-2-yl)-9H-carbazole series, Antitumor agent-44 serves as a key reference compound for SAR campaigns [1]. Its precise substitution pattern and documented potency enable medicinal chemists to rationally design next‑generation derivatives and compare their activities against a well‑characterized baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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